1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene is a compound that features both trifluoromethanesulfonyl and trifluoromethylsulfanyl groups attached to a benzene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethanesulfonyl chloride and trifluoromethylthiol in the presence of a base to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethanesulfonyl and trifluoromethylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the sulfonyl group.
Trifluoromethanesulfonylbenzene: Contains the sulfonyl group but lacks the trifluoromethylsulfanyl group.
Uniqueness: 1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene is unique due to the presence of both trifluoromethanesulfonyl and trifluoromethylsulfanyl groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
63647-62-1 |
---|---|
Molekularformel |
C8H4F6O2S2 |
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
1-(trifluoromethylsulfanyl)-4-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H4F6O2S2/c9-7(10,11)17-5-1-3-6(4-2-5)18(15,16)8(12,13)14/h1-4H |
InChI-Schlüssel |
BTSJMLARCVQXEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC(F)(F)F)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.